Alipamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

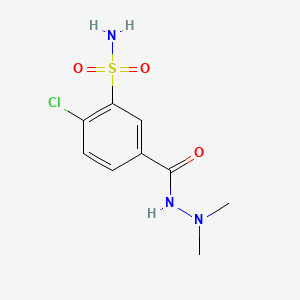

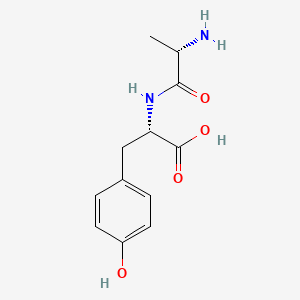

Alipamide is a hydrazide derivative of m-sulfamoylbenzoic acid with diuretic activity. Alipamide primarily causes a saluretic effect and is able to inhibit carbonic anhydrase at higher doses which may also contribute to this agent's diuretic effect.

Aplicaciones Científicas De Investigación

Environmental Monitoring

Alipamide, also known as Allium cepa, has been significantly used in environmental monitoring. It's a genetic model in detecting environmental mutagens and has been employed to evaluate DNA damages such as chromosome aberrations and disturbances in the mitotic cycle. This system is advantageous due to its low cost, easy handling, and does not require prior preparations of tested samples or the addition of an exogenous metabolic system. The Allium cepa test system is widely used in assessing the impacts of xenobiotics, marking it as a crucial tool for environmental studies (Leme & Marin-Morales, 2009).

Pharmacokinetics and Pharmacodynamics

In pharmacokinetics and pharmacodynamics, alipamide is studied for its safety, tolerability, and effects on disease pathology. For instance, alicapistat, a selective inhibitor of human calpains 1 and 2, has been researched for its potential in treating Alzheimer's disease. Studies conducted in healthy subjects, including the elderly and patients with mild to moderate Alzheimer's, assessed the drug's pharmacokinetics and pharmacodynamics, including its effects on sleep parameters (Lon et al., 2018).

Translational Research in Disease Treatment

Alipamide's derivatives have been part of translational research, especially in treating acute lung injury (ALI). For example, studies have focused on bridging the gap between clinical practice and scientific discovery in ALI treatment, highlighting the importance of translational research in this field (Parsons, 2004).

Traditional Medicine and Disease Research

In traditional medicine, compounds like alisol A 24-acetate derived from Alisma canaliculatum (a herb used in Korean medicine) have been studied for their therapeutic potential. Research has shown that alisol A 24-acetate can effectively prevent bone loss in mice models, suggesting its potential as a treatment for postmenopausal osteoporosis (Hwang et al., 2016).

Propiedades

Número CAS |

3184-59-6 |

|---|---|

Nombre del producto |

Alipamide |

Fórmula molecular |

C9H12ClN3O3S |

Peso molecular |

277.73 g/mol |

Nombre IUPAC |

2-chloro-5-(dimethylaminocarbamoyl)benzenesulfonamide |

InChI |

InChI=1S/C9H12ClN3O3S/c1-13(2)12-9(14)6-3-4-7(10)8(5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)(H2,11,15,16) |

Clave InChI |

NJYBZXINKWROMG-UHFFFAOYSA-N |

SMILES |

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |

SMILES canónico |

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |

Apariencia |

Solid powder |

Otros números CAS |

3184-59-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alipamide; Alipamidum; CI-546; CN 38474; CN-38,474; D-1721; D 1721; D1721; UNII-PE8925K9EY; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)